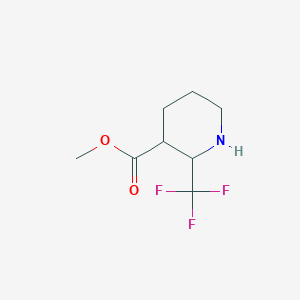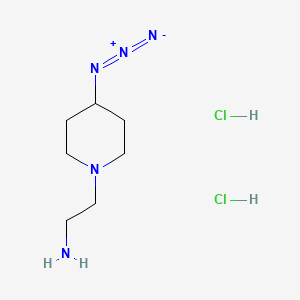
1-(Piperazin-1-yl)cyclopentane-1-carboxylicaciddihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(piperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride is a chemical compound that features a cyclopentane ring substituted with a piperazine moiety and a carboxylic acid group, further modified with two hydrochloride ions. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.
Piperazine Addition: The cyclopentanone undergoes a reaction with piperazine in the presence of a suitable catalyst, such as a strong acid or base, to form the piperazine-substituted cyclopentane.
Carboxylation: The intermediate is then subjected to carboxylation, often using reagents like carbon dioxide under high pressure and temperature.
Dihydrochloride Formation: Finally, the carboxylic acid group is converted to its dihydrochloride salt by treating with hydrochloric acid.
Industrial Production Methods: Industrial production involves scaling up the above synthetic route, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and filtration processes. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the cyclopentane ring to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides and strong bases or acids for nucleophilic substitution reactions.
Major Products Formed:
Oxidation products include cyclopentanone derivatives.
Reduction products include cyclopentanol and other reduced forms.
Substitution products include various alkylated or arylated piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It serves as a ligand in biochemical studies, interacting with various receptors and enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(piperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The piperazine moiety often acts as a chelating agent, binding to metal ions or interacting with amino acid residues in proteins. The carboxylic acid group can form hydrogen bonds, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride
Piperazine-1-carboxylic acid derivatives
Piperazine-containing drugs like trimetazidine and ranolazine
Uniqueness: 1-(piperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride is unique due to its cyclopentane ring, which provides a different spatial arrangement and reactivity compared to its cyclopropane analogs. This structural difference can lead to distinct biological and chemical properties, making it a valuable compound in various applications.
Propiedades
Número CAS |
2803863-62-7 |
|---|---|
Fórmula molecular |
C10H20Cl2N2O2 |
Peso molecular |
271.18 g/mol |
Nombre IUPAC |
1-piperazin-1-ylcyclopentane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H18N2O2.2ClH/c13-9(14)10(3-1-2-4-10)12-7-5-11-6-8-12;;/h11H,1-8H2,(H,13,14);2*1H |
Clave InChI |
OFUCXQSPBUSOMX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C(=O)O)N2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















